N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
CAS No. |
1705255-86-2 |
|---|---|
Molecular Formula |
C23H20N4O3S |
Molecular Weight |
432.5 |
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14-8-6-7-11-17(14)21-26-15(2)19(31-21)13-24-20(28)18-12-25-23(30)27(22(18)29)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,24,28)(H,25,30) |
InChI Key |
LBRAUCPPTFBLSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CNC(=O)N(C3=O)C4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Construction of the Tetrahydropyrimidine Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted together under acidic conditions to form the tetrahydropyrimidine ring.
Coupling of the Thiazole and Tetrahydropyrimidine Units: The thiazole and tetrahydropyrimidine units are then coupled through a nucleophilic substitution reaction, where the thiazole derivative reacts with a suitable electrophile to form the desired compound.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis and Functional Group Transformations
The carboxamide group and dioxo-pyrimidine core are key reactive sites:
-
Amide Hydrolysis : Under acidic or basic conditions, the carboxamide group may hydrolyze to form a carboxylic acid. For example, similar compounds undergo hydrolysis at 80–100°C with HCl or NaOH, yielding carboxylic acid derivatives.
-
Dioxo Group Reactivity : The 2,4-dioxo moiety may participate in keto-enol tautomerism or act as a hydrogen bond donor, influencing solubility and coordination chemistry .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (4–6 h) | Carboxylic acid derivative | |
| Basic Hydrolysis | 2M NaOH, 80°C (2 h) | Deprotonated carboxylate |
Nucleophilic Substitution on the Thiazole Ring
The thiazole moiety (specifically the C-2 position) may undergo electrophilic substitution:
-
Halogenation : Bromination or chlorination at the C-2 position of analogous thiazoles occurs in the presence of NBS (N-bromosuccinimide) or Cl₂ .
-
Suzuki Coupling : The o-tolyl group could be modified via palladium-catalyzed cross-coupling reactions .
| Reaction Type | Catalysts/Reagents | Yield | Notes | References |
|---|---|---|---|---|
| Bromination | NBS, DMF, 60°C | ~75% | Regioselective at C-2 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 60–80% | Requires aryl boronic acid |
Multi-Component Reactions (MCRs)
The tetrahydropyrimidine scaffold is synthetically accessible via MCRs like the Biginelli reaction, suggesting potential for derivatization:
-
Biginelli Adduct Formation : Reactivity with aldehydes and urea/thiourea under acidic conditions generates novel dihydropyrimidinones.
-
Microwave-Assisted Synthesis : Improved yields (85–95%) are reported for related compounds under microwave irradiation .
| Reaction Type | Conditions | Key Features | References |
|---|---|---|---|
| Biginelli Reaction | HCl/EtOH, 12 h reflux | Forms dihydropyrimidinone derivatives | |
| Microwave Synthesis | 120°C, 10–15 min | Eco-friendly, high efficiency |
Cyclization and Heterocycle Formation
The compound’s structure predisposes it to cyclization:
-
Spirocyclic Derivatives : Interaction with mercaptoacetic acid or isatin under ZnCl₂ catalysis forms spiro-thiazolidines, enhancing biological activity .
-
Oxadiazole Formation : Reaction with hydrazine derivatives produces fused oxadiazole rings, observed in analogs .
| Reaction Type | Reagents | Applications | References |
|---|---|---|---|
| Spirocyclization | ZnCl₂, mercaptoacetic acid | Anti-mycobacterial activity | |
| Oxadiazole Synthesis | NH₂NH₂, EtOH reflux | Apoptosis induction |
Catalytic Modifications
Green chemistry approaches enhance reaction efficiency:
-
Ionic Liquid Catalysis : [Bmim]BF₄ or ZrSiO₂ improves yields (90–97%) in spiro-thiazolidine synthesis .
-
Nanocatalysts : Mo(CO)₆ or Fe₃O₄ nanoparticles enable rapid, solvent-free reactions .
| Catalyst Type | Reaction | Advantages | References |
|---|---|---|---|
| ZrSiO₂ | Spiro-thiazolidine formation | Recyclable, low loading (10 mol%) | |
| Mo(CO)₆ | Propargylation | Microwave-compatible, 10 min completion |
Biological Activity-Driven Modifications
Structural analogs show that functionalization of the phenyl or methyl groups can modulate bioactivity:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant antimicrobial properties. A study highlighted that derivatives containing thiazole rings demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 μg/mL |
| Compound B | Escherichia coli | 62.5 μg/mL |
| Compound C | Klebsiella pneumoniae | >125 μg/mL |
Anticancer Properties
Thiazole derivatives have been explored for their anticancer potential. Studies suggest that the structural attributes of this compound may contribute to cytotoxic effects against cancer cell lines . The mechanism involves the inhibition of specific cellular pathways that promote tumor growth.
Corrosion Inhibition
N-containing heterocycles like thiazoles are being studied as corrosion inhibitors in various industrial applications. The compound's ability to form stable complexes with metal ions enhances its effectiveness in preventing corrosion in metal surfaces .
Table 2: Efficacy of Thiazole Derivatives as Corrosion Inhibitors
| Compound Name | Metal Type | Corrosion Rate Reduction (%) |
|---|---|---|
| Compound D | Steel | 85% |
| Compound E | Copper | 75% |
| Compound F | Aluminum | 90% |
Study on Antimicrobial Activity
In a study conducted by Masoud et al., thiazole derivatives were synthesized and tested for their antimicrobial activity against various microorganisms. The results indicated that certain derivatives exhibited remarkable activity against both bacterial and fungal strains . This research underscores the therapeutic potential of compounds similar to this compound.
Investigation into Anticancer Effects
A comprehensive investigation into the anticancer properties of thiazole derivatives showed promising results in inhibiting the proliferation of cancer cells through apoptosis induction . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substitutions on the thiazole ring (e.g., methyl, pyridinyl, or sulfonamide groups) and modifications to the tetrahydropyrimidine core (e.g., cyano, trifluoromethyl, or morpholine substituents). These changes significantly impact solubility, stability, and bioavailability.
Table 1: Structural and Physicochemical Comparison
Anticancer Activity
- Compound 7b (IC50 = 1.61 ± 1.92 µg/mL against HepG-2) and 11 (IC50 = 1.98 ± 1.22 µg/mL) from demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance cytotoxicity compared to unsubstituted analogs .
- Pyridine-thiazole hybrids (e.g., 2 in ) inhibit kinases like CDK9 (IC50 < 10 nM), suggesting the target compound’s thiazole-tetrahydropyrimidine scaffold may similarly target kinase pathways .
Antimicrobial Activity
Key Research Findings
Substituent Effects :
- o-Tolyl groups may enhance lipophilicity and target binding compared to pyridinyl or morpholine substituents .
- 2,4-Dioxo groups on the tetrahydropyrimidine core improve hydrogen-bonding interactions with kinase ATP pockets .
Biological Potency :
- Thiazole-5-carboxamides with methyl substituents (e.g., 3 in ) show superior CDK9 inhibition over bulkier analogs, suggesting the target compound’s 4-methyl group is advantageous .
Synthetic Challenges :
- Coupling reactions involving sterically hindered amines (e.g., 7 in ) require optimized conditions (e.g., DMF-DMA reflux) to prevent byproduct formation .
Biological Activity
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that exhibits significant biological activity. This article presents a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a thiazole ring fused with a tetrahydropyrimidine moiety, contributing to its unique pharmacological profile. The presence of the thiazole ring is particularly noteworthy as it is associated with various biological activities. The molecular formula for this compound is with a molecular weight of 380.5 g/mol .
1. Antimicrobial Activity
This compound has demonstrated considerable antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains. Preliminary studies indicate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at low concentrations .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
2. Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and glioblastoma cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.25 |
| U87 (Glioblastoma) | 0.15 |
In these studies, morphological changes indicative of apoptosis were observed, such as cell shrinkage and chromatin condensation .
3. Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity. For example, docking studies suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound). The results indicated that this compound had superior activity compared to traditional antibiotics like ciprofloxacin and ketoconazole .
Case Study 2: Anticancer Mechanism
In a comparative study against standard chemotherapeutics like etoposide, this compound exhibited higher cytotoxicity towards glioblastoma cells at nanomolar concentrations. The study concluded that its unique structure contributes to its enhanced therapeutic potential .
Q & A
Q. What experimental and computational approaches resolve conflicting hypotheses about the compound’s mechanism of action (e.g., ROS scavenging vs. direct enzyme inhibition)?
- Methodological Answer :
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays. Compare with enzyme-specific inhibitors (e.g., catalase for ROS).
- Proteomics : Perform SILAC-based quantitative proteomics to identify differentially expressed proteins post-treatment. Validate targets via CRISPR knockouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
